molecular formula C5H13BrN4S2 B2972993 s,s'-(1,3-propanediyl)bis(isothiouronium bromide) CAS No. 5442-32-0

s,s'-(1,3-propanediyl)bis(isothiouronium bromide)

Cat. No.: B2972993
CAS No.: 5442-32-0
M. Wt: 273.2 g/mol
InChI Key: AINJSHZWUYIXOP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of S,S’-(1,3-propanediyl)bis(isothiouronium bromide) typically involves the reaction of 1,3-dibromopropane with thiourea. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

S,S’-(1,3-propanediyl)bis(isothiouronium bromide) undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of S,S’-(1,3-propanediyl)bis(isothiouronium bromide) involves its ability to form strong hydrogen bonds with anions. This property makes it an effective molecular recognition agent in supramolecular chemistry . The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

S,S’-(1,3-propanediyl)bis(isothiouronium bromide) can be compared with other isothiouronium compounds, such as:

  • (2,4-Dichlorophenyl)carbamimidothioic acid methyl ester hydrochloride
  • 2-(2,4-Dichlorobenzyl)-2-thiopseudourea hydrochloride
  • S-(2,4-Dichlorobenzyl)-isothiouronium hydrochloride These compounds share similar structural features but differ in their specific functional groups and applications. S,S’-(1,3-propanediyl)bis(isothiouronium bromide) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

5442-32-0

Molecular Formula

C5H13BrN4S2

Molecular Weight

273.2 g/mol

IUPAC Name

3-carbamimidoylsulfanylpropyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C5H12N4S2.BrH/c6-4(7)10-2-1-3-11-5(8)9;/h1-3H2,(H3,6,7)(H3,8,9);1H

InChI Key

AINJSHZWUYIXOP-UHFFFAOYSA-N

SMILES

C(CSC(=N)N)CSC(=N)N.Br.Br

Canonical SMILES

C(CSC(=N)N)CSC(=N)N.Br

solubility

not available

Origin of Product

United States

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